molecular formula C11H10N2O B1587052 N'-hydroxy-2-naphthalenecarboximidamide CAS No. 64893-54-5

N'-hydroxy-2-naphthalenecarboximidamide

Cat. No. B1587052
CAS RN: 64893-54-5
M. Wt: 186.21 g/mol
InChI Key: UHJICFSTOCFOND-UHFFFAOYSA-N
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Description

N’-hydroxy-2-naphthalenecarboximidamide is a chemical compound with the molecular formula C11H10N2O . It is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of N’-hydroxy-2-naphthalenecarboximidamide and similar compounds has been a topic of research. A sustainable synthesis method has been developed that uses electrochemistry to convert nitro groups, providing direct access to the previously understudied class of N-hydroxy heterocycles . This method avoids the large amounts of waste generated by conventional chemical transformations .


Molecular Structure Analysis

The molecular structure of N’-hydroxy-2-naphthalenecarboximidamide is characterized by the presence of a naphthalene ring, a carboximidamide group, and a hydroxy group . The exact 3D structure can be determined using various spectroscopic techniques .


Physical And Chemical Properties Analysis

N’-hydroxy-2-naphthalenecarboximidamide has a molecular weight of 186.21000, a density of 1.23 g/cm3, and a boiling point of 417ºC . Its melting point is reported to be around 150ºC .

Scientific Research Applications

Application in Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide is used in the synthesis of pharmaceuticals. It’s a structural motif found in modern blockbuster pharmaceuticals . The high stability and unique characteristics of the N-O bond make this motif highly interesting for modern pharmaceutical research .
  • Methods of Application or Experimental Procedures: The electrochemical conversion of nitro groups provides direct access to the previously understudied class of N-hydroxy heterocycles . This is achieved by the cathodic reduction of easily accessible nitro arenes . This method avoids large amounts of waste generated by conventional chemical transformations .
  • Results or Outcomes: This study has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs . It has expanded the compound library of benzo[e]-1,2,4-thiadiazine-1,1-dioxides .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide and related compounds have been revealed to be efficient organocatalysts for free-radical processes . They have found ample application in promoting the aerobic oxidation of a wide range of organic substrates .
  • Methods of Application or Experimental Procedures: The use of N’-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .
  • Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .

Application in Chemosensors

  • Specific Scientific Field: Chemosensors
  • Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide is used in the synthesis of novel chemosensors . These chemosensors have shown selective sensing of CN− ions .
  • Methods of Application or Experimental Procedures: The synthesis of these chemosensors is based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .
  • Results or Outcomes: The chemosensor IF-2 exhibited exclusive binding with CN− ions . This is further confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2) .

Application in Biotechnology

  • Specific Scientific Field: Biotechnology
  • Summary of the Application: Flavin-dependent N-hydroxylating enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif . This is highly relevant in the production of secondary metabolites, such as siderophores or antimicrobial agents .
  • Methods of Application or Experimental Procedures: The use of N-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .
  • Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: N-heterocyclic carbenes (NHCs) have found ample application in promoting the aerobic oxidation of a wide range of organic substrates . When combined with different co-catalysts, they are activated to the corresponding N-oxyl radical species and become able to promote radical chains .
  • Methods of Application or Experimental Procedures: The use of N-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .
  • Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .

Future Directions

Research on N’-hydroxy-2-naphthalenecarboximidamide and similar compounds is ongoing. The development of sustainable synthesis methods and the exploration of their potential applications in pharmaceuticals are areas of interest . Further studies are needed to fully understand the properties and potential uses of this compound.

properties

IUPAC Name

N'-hydroxynaphthalene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJICFSTOCFOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-naphthalenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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